Didodecyl fumarate
Overview
Description
Didodecyl fumarate is an organic compound belonging to the class of dialkyl fumarates. It is characterized by the presence of two dodecyl (C12H25) groups attached to the fumarate moiety. This compound is known for its applications in various industrial and scientific fields, particularly as a pour point depressant in lubricating oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl fumarate can be synthesized through the esterification of fumaric acid with dodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluene sulfonic acid. The process is carried out under reflux conditions in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified by recrystallization from solvents like acetone .
Chemical Reactions Analysis
Types of Reactions: Didodecyl fumarate undergoes various chemical reactions, including:
Polymerization: It can be polymerized using free radical initiators such as azobisisobutyronitrile (AIBN).
Esterification and Transesterification: this compound can participate in esterification and transesterification reactions, forming different ester derivatives.
Common Reagents and Conditions:
Polymerization: Initiators like AIBN, solvents such as toluene, and controlled temperatures (e.g., 80°C) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluene sulfonic acid, and solvents like toluene, are employed.
Major Products:
Scientific Research Applications
Didodecyl fumarate has several applications in scientific research and industry:
Lubricating Oils: It is used as a pour point depressant to improve the flow properties of lubricating oils at low temperatures.
Polymer Chemistry:
Mechanism of Action
The mechanism of action of didodecyl fumarate in its applications, such as a pour point depressant, involves its ability to modify the crystallization behavior of waxes in lubricating oils. By disrupting the formation of large wax crystals, it helps maintain the fluidity of the oil at lower temperatures .
Comparison with Similar Compounds
- Ditetradecyl fumarate
- Dihexadecyl fumarate
- Dioctadecyl fumarate
Comparison: Didodecyl fumarate is unique among its analogs due to its specific alkyl chain length (C12H25). This length provides an optimal balance between solubility and effectiveness as a pour point depressant. Other similar compounds, such as ditetradecyl fumarate and dihexadecyl fumarate, have longer alkyl chains, which may affect their solubility and performance in different applications .
Properties
IUPAC Name |
didodecyl (E)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3/b24-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJZJSIRBLOWPD-WCWDXBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045077 | |
Record name | 1,4-Didodecyl (2E)-2-butenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-58-6 | |
Record name | 1,4-Didodecyl (2E)-2-butenedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilauryl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Didodecyl (2E)-2-butenedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyl fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILAURYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41HPG4D4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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